

Application Notes and Protocols for MD-224 Administration in Animal Studies

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Compound of Interest

Compound Name: MD-224

Cat. No.: B2951637

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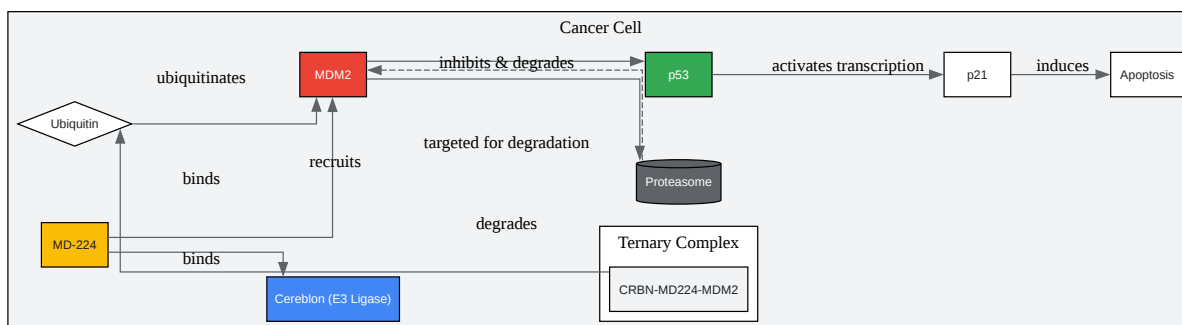
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **MD-224** in animal studies, based on preclinical research. **MD-224** is a first-in-class, highly potent and efficacious proteolysis targeting chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) protein.^{[1][2][3][4][5]}

Mechanism of Action

MD-224 functions as a molecular bridge, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target protein MDM2.^[2] This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2, a primary endogenous inhibitor of the p53 tumor suppressor, leads to the accumulation and activation of p53.^{[1][6]} Activated p53 then transcriptionally upregulates its target genes, such as p21, inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53.^[1]

Below is a diagram illustrating the signaling pathway of **MD-224**.



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Caption: **MD-224** Signaling Pathway

In Vivo Efficacy and Dosing in Xenograft Models

MD-224 has demonstrated significant antitumor activity in preclinical xenograft models, specifically in mice bearing RS4;11 human acute lymphoblastic leukemia tumors.[1] Administration of **MD-224** led to tumor growth inhibition and, at optimal dosing schedules, complete and durable tumor regression.[1][3][4][5]

Summary of In Vivo Studies in RS4;11 Xenograft Model

| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome | Tolerability |
|----------------------|-----------|----------------------|----------------------------------|--|---|
| MD-224 | 10 mg/kg | Intravenous (IV) | Three times per week | Similar antitumor activity to MI-1061 at 100 mg/kg | No significant weight loss or other signs of toxicity |
| MD-224 | 25 mg/kg | Intravenous (IV) | Weekly | Similar antitumor activity to MI-1061 at 100 mg/kg | No significant weight loss or other signs of toxicity |
| MD-224 | 25 mg/kg | Intravenous (IV) | Three times per week | 50% tumor regression | No significant weight loss or other signs of toxicity |
| MD-224 | 25 mg/kg | Intravenous (IV) | Daily, 5 days a week for 2 weeks | Complete tumor regression | Well-tolerated |
| MD-224 | 50 mg/kg | Intravenous (IV) | Every other day for three weeks | Complete tumor regression | Well-tolerated |
| MI-1061 (Comparator) | 100 mg/kg | Oral gavage | 5 days a week | Effective tumor growth retardation | No significant weight loss or other signs of toxicity |

Experimental Protocols

RS4;11 Xenograft Mouse Model

This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of **MD-224**.

Materials:

- RS4;11 human acute lymphoblastic leukemia cells
- Female severe combined immunodeficient (SCID) mice (or other appropriate immunocompromised strain)
- Matrigel (or similar basement membrane matrix)
- Sterile phosphate-buffered saline (PBS)
- Calipers
- Animal weighing scale

Procedure:

- Culture RS4;11 cells under appropriate conditions to achieve the required number for injection.
- Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach an average volume of approximately 100-200 mm^3 , randomize the mice into treatment and control groups.
- Record the body weight of each animal before the start of treatment and monitor it regularly throughout the study as an indicator of toxicity.

MD-224 Formulation and Administration

This protocol describes the preparation and administration of **MD-224** for in vivo studies.

Materials:

- **MD-224** compound
- Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O)[7]
- Sterile syringes and needles appropriate for the administration route

Formulation for Intravenous (IV) Injection:

- Prepare a stock solution of **MD-224** in DMSO.[7]
- For a 1 mL final working solution, add 50 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.[7]
- Add 50 µL of Tween 80 to the mixture and mix until clear.[7]
- Add 500 µL of sterile ddH₂O to reach the final volume of 1 mL.[7]
- The final concentration of the dosing solution should be calculated based on the desired dose and the average weight of the mice.
- Administer the prepared solution intravenously via the tail vein.

Administration Schedule:

- Refer to the dosing table above for experimentally validated schedules.
- The treatment duration can vary, for example, for 2-3 weeks, depending on the study design.

Pharmacodynamic (PD) Analysis

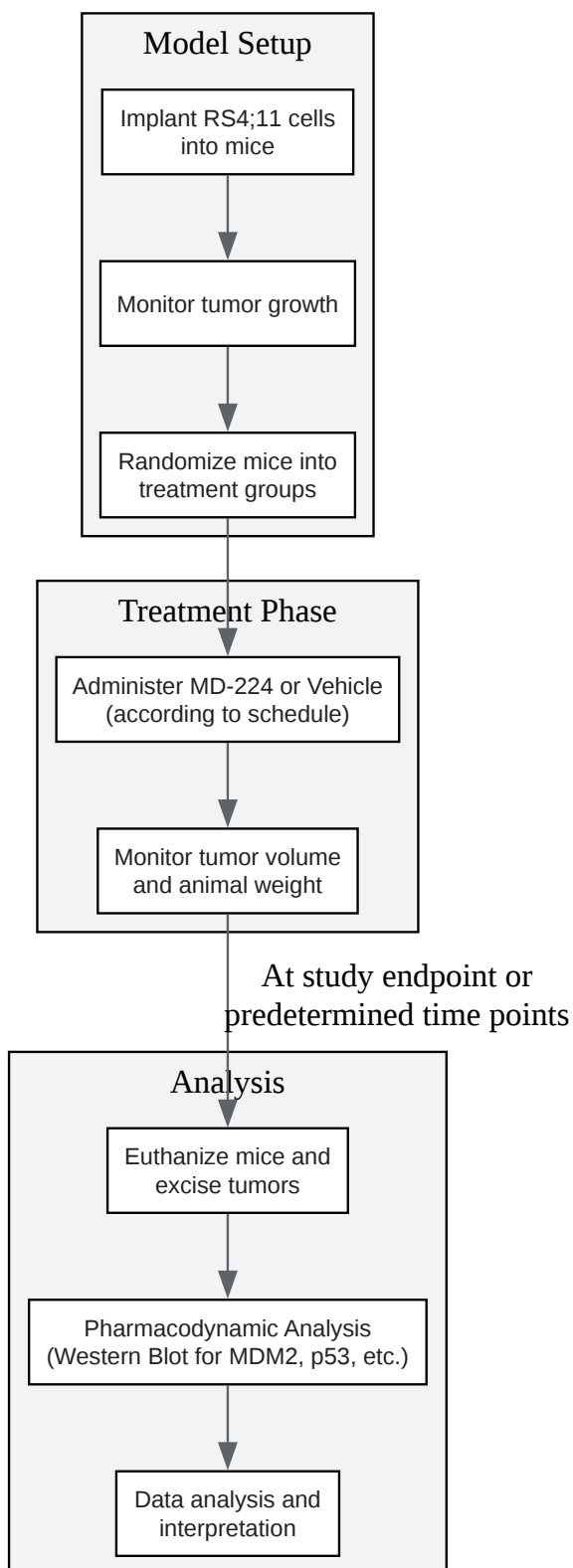
This protocol details the assessment of target engagement and downstream effects of **MD-224** in tumor tissues.

Procedure:

- At predetermined time points after a single or multiple doses of **MD-224** (e.g., 3, 6, 24 hours), euthanize a subset of mice from the treatment and control groups.

- Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for protein extraction.
- Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blot analysis to assess the protein levels of MDM2, p53, p21, and cleaved PARP (an apoptosis marker).^[1] A single 25 mg/kg IV dose of **MD-224** has been shown to effectively deplete MDM2, upregulate p53 and p21 at 3 hours, with the effect persisting for over 24 hours, and show evidence of PARP cleavage at 24 hours.^[1]

Below is a diagram illustrating a typical experimental workflow for **MD-224** administration in an animal study.



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Caption: Experimental Workflow for **MD-224** Animal Studies

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Phone: (601) 213-4426

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